
Ethyl 2-bromo-3-oxopentanoate
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Overview
Description
Ethyl 2-bromo-3-oxopentanoate: is an organic compound with the molecular formula C7H11BrO3. It is a derivative of pentanoic acid and contains a bromine atom, a keto group, and an ethyl ester group. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-oxopentanoate can be synthesized through the bromination of ethyl 3-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar bromination reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted pentanoates.
Reduction: Formation of ethyl 2-bromo-3-hydroxypentanoate.
Hydrolysis: Formation of 2-bromo-3-oxopentanoic acid and ethanol.
Scientific Research Applications
Chemistry: Ethyl 2-bromo-3-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It serves as a building block for the development of compounds with antimicrobial, antiviral, and anticancer properties .
Industry: The compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the synthesis of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-oxopentanoate involves its reactivity towards nucleophiles and reducing agentsThe keto group can undergo reduction to form hydroxyl derivatives, which can further participate in chemical transformations .
Comparison with Similar Compounds
Ethyl 3-bromo-2-oxopentanoate: Similar structure but with the bromine atom at a different position.
Ethyl 2-chloro-3-oxopentanoate: Contains a chlorine atom instead of bromine.
Ethyl 2-bromo-3-hydroxypentanoate: The keto group is reduced to a hydroxyl group.
Uniqueness: Ethyl 2-bromo-3-oxopentanoate is unique due to its specific substitution pattern and reactivity. The presence of both a bromine atom and a keto group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
Ethyl 2-bromo-3-oxopentanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H13BrO3. It is characterized by the presence of a bromine atom at the second carbon and a keto group, which contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several key mechanisms:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds with potential biological activity.
- Reduction and Oxidation : The carbonyl group can undergo reduction to form alcohol derivatives or oxidation to yield carboxylic acids, both of which may exhibit different biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antimicrobial effects.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in various models, including human leukemia and breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug .
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal evaluated the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of increased apoptosis as measured by flow cytometry .
- Antimicrobial Testing : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Biological Activity |
---|---|---|
Ethyl 2-chloro-3-oxopentanoate | C8H13ClO3 | Moderate antimicrobial activity |
Ethyl 3-bromo-2-oxobutanoate | C7H11BrO3 | Anticancer properties |
Ethyl 2-bromo-3-hydroxypentanoate | C8H15BrO3 | Enhanced reactivity in nucleophilic substitution |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-bromo-3-oxopentanoate, and what reaction conditions are typically employed?
this compound can be synthesized via bromination of its precursor, ethyl 3-oxopentanoate, using bromine (Br₂) as the brominating agent in a solvent like acetic acid. The reaction typically proceeds under controlled temperatures (0–25°C) to minimize side reactions such as over-bromination or ester hydrolysis. Monitoring the reaction via TLC or GC-MS is recommended to optimize yield .
Q. How can the purity of this compound be assessed, and what purification methods are effective?
Purity can be verified using chromatographic techniques (HPLC, GC) and spectroscopic methods (¹H/¹³C NMR). Recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate mixtures) is effective for purification. For structural confirmation, single-crystal X-ray diffraction using programs like SHELXL can resolve ambiguities in stereochemistry or regiochemistry .
Q. What safety precautions are critical when handling this compound?
Due to its brominated and ester functional groups, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as hydrolysis may release corrosive HBr. Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition. Spills should be neutralized with sodium bicarbonate .
Advanced Research Questions
Q. How can catalytic asymmetric reactions be applied to modify this compound, and what catalysts optimize enantioselectivity?
The bromine atom is susceptible to nucleophilic substitution. For asymmetric transformations, Ru(II) complexes with chiral ligands (e.g., (R)-BINAP) achieve high enantioselectivity (>95% ee) under hydrogenation conditions (50 bar H₂, 50°C in MeOH). Substrate-to-catalyst ratios up to 20,000:1 have been reported for similar β-keto esters, minimizing metal contamination in products .
Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes for derivatives of this compound?
Systematic parameter variation (temperature, solvent polarity, catalyst loading) and validation via orthogonal analytical methods (e.g., chiral HPLC coupled with X-ray crystallography) are critical. For example, steric hindrance at the 3-oxo position may reduce nucleophilic substitution efficiency, requiring tailored base/nucleophile combinations .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing 3-oxo group activates the α-bromo site for Suzuki-Miyaura couplings. DFT studies suggest that Pd(PPh₃)₄ in THF at 80°C efficiently couples aryl boronic acids to the α-position. Competing β-hydride elimination is mitigated by using bulky ligands (e.g., SPhos) .
Q. What open-science practices ensure reproducibility in studies involving this compound?
Detailed metadata (reaction conditions, spectral raw data) should be deposited in repositories like PubChem or Zenodo. Collaborative platforms (e.g., ELN) enable real-time protocol sharing. Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) enhances data utility for computational modeling or machine learning .
Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?
Its α-bromo-β-keto ester motif is a key building block for statin side chains (e.g., rosuvastatin). Reduction of the 3-oxo group to a hydroxyl followed by ylide formation enables stereoselective C-C bond construction. Multi-step pathways typically achieve >90% overall yield with careful pH control during workup .
Q. Methodological Considerations Table
Properties
Molecular Formula |
C7H11BrO3 |
---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
ethyl 2-bromo-3-oxopentanoate |
InChI |
InChI=1S/C7H11BrO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
LQCVYVLCWYFSKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)Br |
Origin of Product |
United States |
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